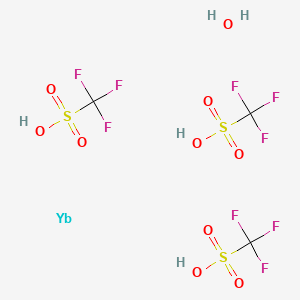

ytterbium (III) trifluoromethanesulfonate n-hydrate

Description

It is a white to almost white powder or crystalline substance with a molecular weight of 620.25 (anhydrous basis) . This compound is widely used as a Lewis acid catalyst in various organic synthesis reactions due to its high reactivity and stability.

Propriétés

IUPAC Name |

trifluoromethanesulfonic acid;ytterbium;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CHF3O3S.H2O.Yb/c3*2-1(3,4)8(5,6)7;;/h3*(H,5,6,7);1H2; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVQKYOUQBOFVEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.O.[Yb] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5F9O10S3Yb | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

641.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ytterbium(III) trifluoromethanesulfonate hydrate can be synthesized through the reaction of ytterbium oxide (Yb2O3) with trifluoromethanesulfonic acid (CF3SO3H) in the presence of water. The reaction typically involves dissolving ytterbium oxide in an aqueous solution of trifluoromethanesulfonic acid, followed by evaporation of the solvent to obtain the hydrated salt .

Industrial Production Methods

Industrial production of ytterbium(III) trifluoromethanesulfonate hydrate follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions, such as temperature and concentration, to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable methods to remove any impurities .

Analyse Des Réactions Chimiques

Types of Reactions

Ytterbium(III) trifluoromethanesulfonate hydrate primarily functions as a Lewis acid catalyst in various organic reactions. Some of the key reactions it undergoes include:

Aldol Reactions: Catalyzes the aldol condensation of silyl enol ethers with aldehydes or ketones.

Friedel-Crafts Acylations: Facilitates the acylation of aromatic compounds with acyl chlorides.

Glycosidations: Promotes the formation of glycosidic bonds in carbohydrate chemistry.

Additions to Epoxides: Catalyzes the ring-opening reactions of epoxides with nucleophiles.

Common Reagents and Conditions

Common reagents used in reactions with ytterbium(III) trifluoromethanesulfonate hydrate include silyl enol ethers, acyl chlorides, and various nucleophiles. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, and in the presence of an inert atmosphere to prevent moisture and oxygen from interfering with the reaction .

Major Products Formed

The major products formed from reactions catalyzed by ytterbium(III) trifluoromethanesulfonate hydrate include β-lactams, β-keto enol ethers, and various substituted aromatic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Applications De Recherche Scientifique

Ytterbium(III) trifluoromethanesulfonate hydrate has a wide range of applications in scientific research, including:

Mécanisme D'action

Ytterbium(III) trifluoromethanesulfonate hydrate exerts its effects through its role as a Lewis acid catalyst. It activates electrophilic species by coordinating to electron-rich sites, thereby increasing their reactivity towards nucleophiles. This activation facilitates various organic transformations, such as aldol reactions, Friedel-Crafts acylations, and glycosidations . The molecular targets and pathways involved in these reactions depend on the specific substrates and reaction conditions used.

Comparaison Avec Des Composés Similaires

Ytterbium(III) trifluoromethanesulfonate hydrate is unique among Lewis acid catalysts due to its high reactivity and water tolerance. Similar compounds include:

Lanthanum(III) trifluoromethanesulfonate: Another Lewis acid catalyst with similar applications but different reactivity and selectivity.

Scandium(III) triflate: Known for its high catalytic activity in certain reactions but less water-tolerant compared to ytterbium(III) trifluoromethanesulfonate hydrate.

Erbium(III) trifluoromethanesulfonate: Used in similar catalytic applications but with different efficiency and selectivity.

Ytterbium(III) trifluoromethanesulfonate hydrate stands out due to its combination of high reactivity, stability, and water tolerance, making it a valuable catalyst in various organic synthesis reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.